molecular formula C22H28N2O4S B4216913 N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide

Cat. No.: B4216913
M. Wt: 416.5 g/mol
InChI Key: ZRNOIKWBMPPDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide is a complex organic compound with the molecular formula C22H28N2O4S and a molecular weight of 416.53372 g/mol . This compound features a sulfonyl group attached to an azepane ring, a phenyl group, and a propanamide moiety, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and subsequent coupling with the phenyl and propanamide groups. The specific reaction conditions and reagents used can vary, but common methods include:

Chemical Reactions Analysis

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide undergoes several types of chemical reactions, including:

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl and propanamide groups can also interact with various biological molecules, contributing to the compound’s overall effects .

Comparison with Similar Compounds

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-17-7-11-20(12-8-17)28-18(2)22(25)23-19-9-13-21(14-10-19)29(26,27)24-15-5-3-4-6-16-24/h7-14,18H,3-6,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNOIKWBMPPDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.